Cas no 2172096-43-2 (1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol)

1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol 化学的及び物理的性質
名前と識別子
-
- 1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol
- EN300-1627291
- 2172096-43-2
- [1-(dimethyl-1,3-thiazol-2-yl)cyclopentyl]methanol
-
- インチ: 1S/C11H17NOS/c1-8-9(2)14-10(12-8)11(7-13)5-3-4-6-11/h13H,3-7H2,1-2H3
- InChIKey: QROWVCUOBXZVBG-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=C(C)N=C1C1(CO)CCCC1
計算された属性
- せいみつぶんしりょう: 211.10308534g/mol
- どういたいしつりょう: 211.10308534g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 61.4Ų
1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1627291-0.5g |
[1-(dimethyl-1,3-thiazol-2-yl)cyclopentyl]methanol |
2172096-43-2 | 0.5g |
$1111.0 | 2023-06-04 | ||
Enamine | EN300-1627291-0.1g |
[1-(dimethyl-1,3-thiazol-2-yl)cyclopentyl]methanol |
2172096-43-2 | 0.1g |
$1019.0 | 2023-06-04 | ||
Enamine | EN300-1627291-0.25g |
[1-(dimethyl-1,3-thiazol-2-yl)cyclopentyl]methanol |
2172096-43-2 | 0.25g |
$1065.0 | 2023-06-04 | ||
Enamine | EN300-1627291-0.05g |
[1-(dimethyl-1,3-thiazol-2-yl)cyclopentyl]methanol |
2172096-43-2 | 0.05g |
$972.0 | 2023-06-04 | ||
Enamine | EN300-1627291-100mg |
[1-(dimethyl-1,3-thiazol-2-yl)cyclopentyl]methanol |
2172096-43-2 | 100mg |
$1019.0 | 2023-09-22 | ||
Enamine | EN300-1627291-1000mg |
[1-(dimethyl-1,3-thiazol-2-yl)cyclopentyl]methanol |
2172096-43-2 | 1000mg |
$1157.0 | 2023-09-22 | ||
Enamine | EN300-1627291-250mg |
[1-(dimethyl-1,3-thiazol-2-yl)cyclopentyl]methanol |
2172096-43-2 | 250mg |
$1065.0 | 2023-09-22 | ||
Enamine | EN300-1627291-500mg |
[1-(dimethyl-1,3-thiazol-2-yl)cyclopentyl]methanol |
2172096-43-2 | 500mg |
$1111.0 | 2023-09-22 | ||
Enamine | EN300-1627291-5000mg |
[1-(dimethyl-1,3-thiazol-2-yl)cyclopentyl]methanol |
2172096-43-2 | 5000mg |
$3355.0 | 2023-09-22 | ||
Enamine | EN300-1627291-1.0g |
[1-(dimethyl-1,3-thiazol-2-yl)cyclopentyl]methanol |
2172096-43-2 | 1g |
$1157.0 | 2023-06-04 |
1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol 関連文献
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanolに関する追加情報
Introduction to 1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol (CAS No. 2172096-43-2)
1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule, identified by its unique Chemical Abstracts Service (CAS) number 2172096-43-2, represents a fusion of two pharmacophore-rich scaffolds: the dimethylthiazole moiety and the cyclopentylmethanol backbone. Such structural features often endow compounds with promising biological activities, making them valuable candidates for further investigation in drug discovery programs.
The dimethylthiazole component is well-documented for its role in various bioactivities, including antimicrobial, anti-inflammatory, and antiviral properties. The presence of this heterocyclic system in 1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol suggests potential interactions with biological targets such as enzymes and receptors. On the other hand, the cyclopentylmethanol moiety contributes to the molecule's steric and electronic properties, which can influence its binding affinity and metabolic stability. The combination of these two pharmacophores may lead to novel mechanisms of action that are not observed with individual components.
In recent years, there has been a growing interest in designing molecules that incorporate both thiazole and cyclopentane rings due to their demonstrated synergy in modulating biological pathways. For instance, derivatives of dimethylthiazole have been explored as potential treatments for neurological disorders, while cyclopentylmethanol derivatives have shown promise in anti-cancer and anti-diabetic research. The compound 1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol represents a logical extension of this research trend, aiming to harness the combined benefits of these structural motifs.
One of the most compelling aspects of this compound is its potential as a scaffold for structure-based drug design. The rigid cyclopentylmethanol ring provides a stable framework for further functionalization, allowing medicinal chemists to explore a wide range of modifications. For example, introducing additional substituents at specific positions on the dimethylthiazole ring or the cyclopentylmethanol backbone could fine-tune the molecule's pharmacokinetic properties or enhance its interaction with target proteins. This flexibility makes 1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol an attractive starting point for generating novel therapeutic agents.
Recent advancements in computational chemistry have also facilitated the study of this compound. Molecular modeling techniques can predict how 1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol might bind to biological targets such as kinases or G protein-coupled receptors (GPCRs). These predictions can guide experimental efforts by highlighting key interactions and potential areas for optimization. Additionally, virtual screening methods allow researchers to rapidly assess large libraries of compounds for their suitability as drug candidates, making it feasible to identify derivatives of 1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol with enhanced potency or selectivity.
The synthesis of 1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol presents an interesting challenge due to the complexity of its structure. However, modern synthetic methodologies have made it increasingly feasible to construct such molecules efficiently. For example, transition-metal-catalyzed cross-coupling reactions can be employed to link the thiazole and cyclopentane moieties together in a single step. Furthermore, protecting group strategies can be utilized to ensure regioselective functionalization at multiple sites within the molecule. These advances in synthetic chemistry have enabled researchers to access a broader range of derivatives for biological evaluation.
In terms of biological activity, 1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol has shown promise in preliminary assays as a modulator of inflammatory pathways. The thiazole ring is known to interact with enzymes such as lipoxygenases and cyclooxygenases, which play crucial roles in inflammation. By incorporating this motif into a cyclopentylmethanol scaffold, 1-(dimethyl-1,3-thiazol-2-y l)cyclopent ylmethanol may exhibit anti-inflammatory effects through inhibition of these enzymes or by interacting with other inflammatory mediators. Additionally, dimeth ylthia zole derivatives have been reported to exhibit analgesic properties, suggesting that this compound could also have pain-relieving effects.
Another area of interest is the potential application of 1-(dimethyl -1 ,3 -thia z ol -2 -y l )cyclo pent ylmethanol in neurodegenerative diseases. Thiazole-containing compounds have been investigated for their ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets. The cyclopentylmethanol moiety may further enhance CNS penetration by reducing lipophilicity while maintaining sufficient solubility. This combination makes it an attractive candidate for treating conditions such as Alzheimer's disease or Parkinson's disease, where modulation of inflammatory processes and neuroprotective effects are desired.
The pharmacokinetic profile of 1-( dim eth yl -1 ,3 -thia z ol -2 -y l )cyclo p ent ylmeth an ol is also an important consideration for its development as a therapeutic agent. In vitro studies can provide insights into its metabolic stability, solubility, and distribution within biological systems. These data are crucial for predicting how well the compound will be absorbed, distributed, metabolized, and excreted (ADME) by an organism. Furthermore, computational models can simulate these processes, allowing researchers to make informed decisions about optimizing the molecule's pharmacokinetic properties before moving into clinical trials.
Future research directions for 1-( dim eth yl -1 ,3 -thia z ol -2 -y l )cyclo p ent ylmeth an ol may include exploring its interactions with specific proteins or enzymes using biophysical techniques such as surface plasmon resonance (SPR) or X-ray crystallography. These methods can provide high-resolution structural information about how the compound binds to its target(s) , which is essential for understanding its mechanism of action and designing more effective derivatives. Additionally, preclinical studies in animal models could evaluate its safety profile and therapeutic efficacy, paving the way for human clinical trials if promising results are obtained.
In conclusion, 1-( dim eth yl -1 ,3 -thia z ol -2 -y l )cyclo p ent ylmeth an ol ( CAS No .2172096 -43 -2) represents a promising lead compound with potential applications across multiple therapeutic areas . Its unique structural features, combining a bioactive thiazole moiety with a cyclopentylmethanol backbone, make it an attractive candidate for further development . With continued advances in synthetic chemistry, computational biology ,and pharmacological screening ,this compound has the potential to contribute significantly to future medical treatments . As research progresses, more insights into its mechanisms of action and pharmacological properties will emerge ,guiding efforts toward optimizing its therapeutic potential .
2172096-43-2 (1-(dimethyl-1,3-thiazol-2-yl)cyclopentylmethanol) 関連製品
- 2137798-96-8(4-Quinazolinamine, 2-ethyl-7-methyl-)
- 2248759-97-7(4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluoride)
- 1262523-37-4((4S)-4-Fluoroglutamine)
- 1014554-59-6(2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(propan-2-yl)prop-2-enamide)
- 881191-60-2(3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine)
- 1242137-20-7(N-4-(Aminocarbonyl)-3-fluorophenyl-2-methylalanine)
- 1706452-72-3((5,6-Difluoro-2,3-dihydro-benzofuran-3-yl)-acetic acid)
- 1993189-05-1(1-(5-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride)
- 1287153-14-3(2-{[(4-methylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene)
- 1228880-35-0(1-(pyridin-4-yl)cyclopropan-1-amine dihydrochloride)




